![molecular formula C18H14N2O4 B13837841 2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione](/img/structure/B13837841.png)
2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione is a complex organic compound that serves as an intermediate in the synthesis of various bioactive molecules. This compound is characterized by its unique structure, which includes a pyrrolo[2,1-c][1,4]oxazine ring fused with an isoindoline-1,3-dione moiety. It is used in the synthesis of Peramine, a naturally occurring pyrrolopyrazine alkaloid produced by endophytes that protect grass against grazing by mammals and insects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione typically involves multiple steps. One common method includes the 1,3-dipolar cycloaddition of 1H-pyrrole-2,3-diones to azomethine ylides generated in situ by the condensation of L-proline and arylcarbaldehydes . This reaction proceeds regio- and diastereoselectively to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
科学的研究の応用
2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules, including alkaloids like Peramine.
Medicine: It may be used in the development of new pharmaceuticals due to its unique structural properties.
Industry: The compound can be utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of 2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that similar compounds can interact with enzymes and receptors, influencing various biochemical processes .
類似化合物との比較
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole ring structure and exhibit various biological activities, including antimicrobial and antitumor properties.
Indole derivatives: These compounds are prevalent in natural products and drugs, showing significant biological activities.
Uniqueness
What sets 2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione apart is its unique combination of the pyrrolo[2,1-c][1,4]oxazine ring with the isoindoline-1,3-dione moiety. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C18H14N2O4 |
|---|---|
分子量 |
322.3 g/mol |
IUPAC名 |
2-[3-(1-oxopyrrolo[2,1-c][1,4]oxazin-3-yl)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H14N2O4/c21-16-13-6-1-2-7-14(13)17(22)20(16)10-3-5-12-11-19-9-4-8-15(19)18(23)24-12/h1-2,4,6-9,11H,3,5,10H2 |
InChIキー |
BOMKMJRWEMNICU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=CN4C=CC=C4C(=O)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


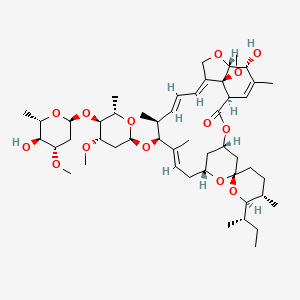
![D-[UL-13C6]Glucosamine Hydrochloride](/img/structure/B13837759.png)
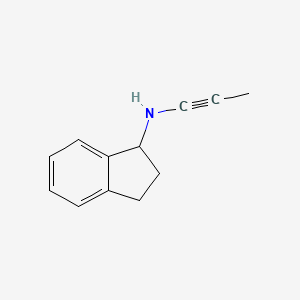

![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B13837793.png)


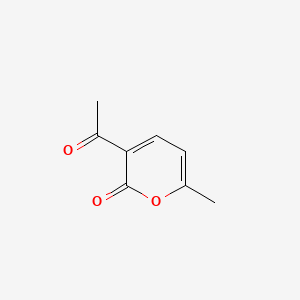

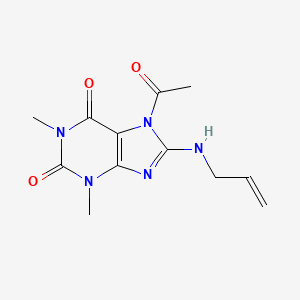

![5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide](/img/structure/B13837830.png)
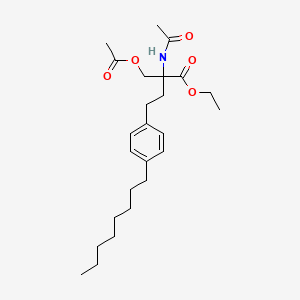
![3-(4,5-Dihydro-1-[(methyl-d3)-1H-pyrrol-2-yl)]pyridine; 3-[4,5-Dihydro-1-(methyl-d3)pyrrol-2-yl]pyridine; N-Methylmyosmine-d3](/img/structure/B13837839.png)
